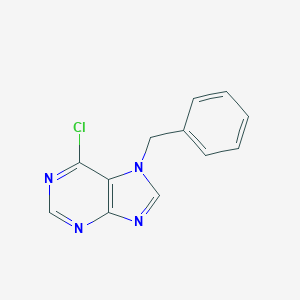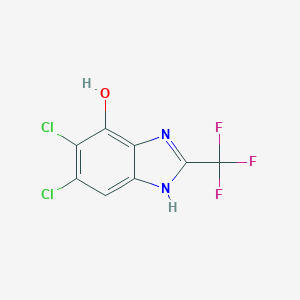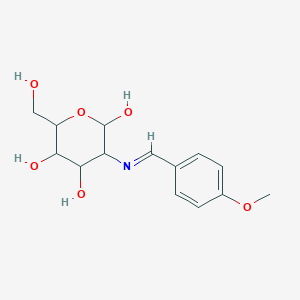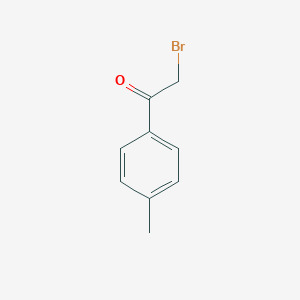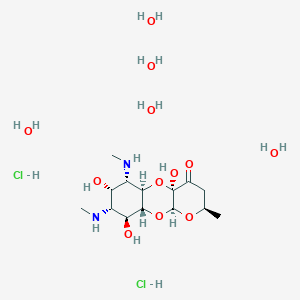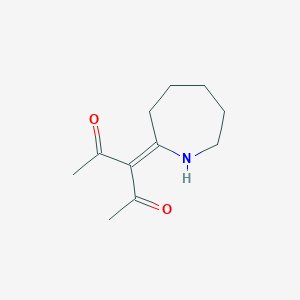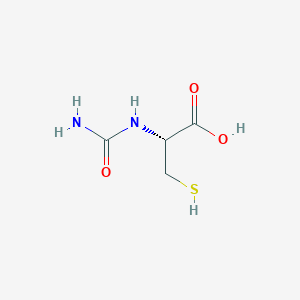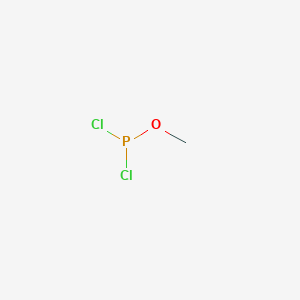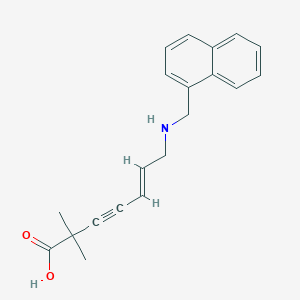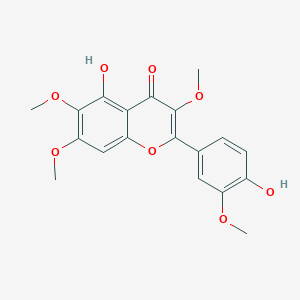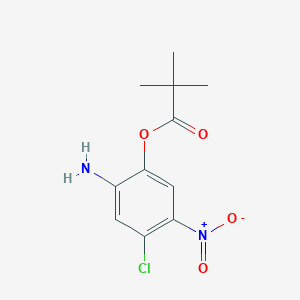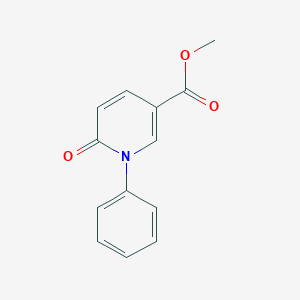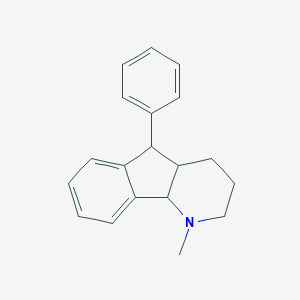
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, also known as MPH, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. MPH is a bicyclic compound that belongs to the family of indenopyridines, and it has been shown to exhibit a range of interesting properties, including strong binding affinity for certain receptors in the brain and potent biological activity.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves the inhibition of the reuptake of dopamine and norepinephrine by the transporters in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved cognitive function, including increased attention, focus, and motivation. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to modulate the activity of several other neurotransmitter systems in the brain, including serotonin and acetylcholine, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have several biochemical and physiological effects in the body, including increased heart rate, blood pressure, and metabolism. These effects are thought to be related to the activation of the sympathetic nervous system, which is responsible for the "fight or flight" response. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase the levels of certain hormones in the body, including cortisol and growth hormone, which may contribute to its effects on mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine for lab experiments is its potent biological activity and strong binding affinity for certain receptors in the brain. This makes it a useful tool for studying the mechanisms of neurotransmission and the effects of various drugs and compounds on the brain. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have relatively low toxicity and few side effects, making it a safe and reliable compound for use in lab experiments.
However, there are also several limitations to the use of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in lab experiments. One of the main limitations is its high cost and limited availability, which can make it difficult to obtain and use in large quantities. Additionally, 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity and adverse effects.
Orientations Futures
There are several potential future directions for research on 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine and related compounds. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the final product. Additionally, there is ongoing research into the use of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine for the treatment of various neurological and psychiatric disorders, including ADHD, depression, and anxiety. Other potential future directions include the development of novel compounds that target the same receptors as 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine but with improved pharmacological properties, as well as the investigation of the mechanisms underlying the biochemical and physiological effects of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine in the body.
Méthodes De Synthèse
The synthesis of 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine involves a multi-step process that typically starts with the reaction of an appropriate aldehyde with an amine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired product. Several variations of this method have been developed over the years, and the yield and purity of the final product can be improved by optimizing the reaction conditions and purification steps.
Applications De Recherche Scientifique
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been studied extensively for its potential applications in the field of neuroscience, particularly in the treatment of various neurological and psychiatric disorders. Several studies have shown that 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine exhibits strong binding affinity for certain receptors in the brain, including the dopamine transporter and the norepinephrine transporter, which are involved in the regulation of mood, attention, and motivation. 1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and reduced symptoms of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Propriétés
Numéro CAS |
107035-04-1 |
|---|---|
Nom du produit |
1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine |
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3 |
Clé InChI |
ZFTCDHKYTKCNGS-UHFFFAOYSA-N |
SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
SMILES canonique |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Synonymes |
1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (+)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine hydrochloride, (-)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (+)-isomer 1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine, (-)-isomer 1-MPHIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



